ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Address the need for polyfunctional building blocks with a tailored lipophilic profile. This compound resolves the limitations of simple pyrazoles by offering a pre-installed 4-methoxybenzyl group for increased membrane permeability (XLogP3: 2.00). - Functional Handle: The ethyl ester enables rapid diversification to carboxylic acids or amides for library synthesis. - Scaffold Flexibility: May serve as a masked protecting group or a direct pharmacophore element in target identification studies.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1199590-80-1
Cat. No. B598289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate
CAS1199590-80-1
Synonymsethyl 1-(4-Methoxybenzyl)-1H-pyrazole-4-carboxylate
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1)CC2=CC=C(C=C2)OC
InChIInChI=1S/C14H16N2O3/c1-3-19-14(17)12-8-15-16(10-12)9-11-4-6-13(18-2)7-5-11/h4-8,10H,3,9H2,1-2H3
InChIKeyKMKGIDHKTPDZRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Identity & Baseline Properties


Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS 1199590-80-1) is a synthetic pyrazole-4-carboxylate derivative with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol . It features an ethyl ester at the 4-position and a 4-methoxybenzyl group at the 1-position of the pyrazole ring. This compound is primarily utilized as a versatile building block or intermediate in medicinal chemistry and organic synthesis .

Scaffold type Pyrazole-4-carboxylate with 4-methoxybenzyl substitution
Key handle Ethyl ester for amide/acid diversification
Physicochemical profile Increased lipophilicity for hydrophobic target exploration

Structural Distinctions from Generic Pyrazoles


Direct substitution of ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate with simpler pyrazole-4-carboxylates is not scientifically neutral. The 4-methoxybenzyl N-substituent fundamentally alters the compound's physicochemical profile compared to the unsubstituted parent , significantly increasing lipophilicity (XLogP3) from 0.58 to 2.00 , impacting solubility , and increasing molecular complexity with potential implications for biological target interactions. These differences directly affect its suitability as a specific intermediate or scaffold.

Attribute
Target compound
Unsubstituted analog
Lipophilicity
Higher
Lower
Aqueous Solubility
Lower
Higher
Molecular Flexibility
More rotatable bonds
Fewer
Substitution may not preserve solubility or conformational profile; assess synthesis and assay compatibility.

Quantitative Comparison to Key Analogs


Lipophilicity vs. Unsubstituted Parent

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.00) compared to its unsubstituted parent, ethyl 1H-pyrazole-4-carboxylate (XLogP3 = 0.58) . This ~3.4-fold increase in the partition coefficient indicates a greater propensity for membrane permeation and hydrophobic interactions.

Lipophilicity (XLogP3)
Data to verify
2.00 vs 0.58 (unsubst.)
Higher calculated lipophilicity; may support hydrophobic interaction studies.
Calculated property, experimental validation recommended.
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Aqueous Solubility vs. Unsubstituted Parent

The predicted aqueous solubility for the target compound (ESOL LogS = -2.76, ~0.454 mg/mL) is substantially lower than the predicted solubility for the unsubstituted parent, ethyl 1H-pyrazole-4-carboxylate (ESOL LogS = -0.98, ~147 mg/mL) . This reflects the increased hydrophobic character imparted by the 4-methoxybenzyl group.

Aqueous Solubility (ESOL)
Data to verify
~0.45 mg/mL ~320-fold lower than unsubst.
Substantially lower predicted solubility; co-solvent may be required.
Predicted by ESOL method; confirm experimentally.
Formulation Science Medicinal Chemistry Solubility

Purity & Characterization Standards

Multiple reputable vendors offer this compound with a standard purity specification of ≥97%, and provide batch-specific QC data including NMR, HPLC, and GC . This level of characterization is comparable to the carboxylic acid analog (1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylic acid, CAS 1105039-93-7) which is also offered at ≥95-97% purity .

Commercial Purity
Reported
≥97% (HPLC)
Standard vendor specification; batch QC data available.
Comparable to the carboxylic acid analog.
Analytical Chemistry Quality Control Procurement

Rotatable Bond Count vs. Parent

The target compound possesses 6 rotatable bonds compared to only 3 rotatable bonds for the unsubstituted ethyl 1H-pyrazole-4-carboxylate [1]. This increased conformational flexibility may influence binding entropy and target engagement.

Rotatable Bonds
Data to verify
6 vs 3 (unsubst.)
Increased conformational flexibility; may influence binding entropy.
Calculated property; impact on target engagement to be verified.
Medicinal Chemistry Molecular Flexibility Drug Design

Differentiated Research Applications


Medicinal Chemistry: Hydrophobic Scaffold

The elevated lipophilicity (XLogP3 = 2.00) and reduced solubility of this compound, as established in Section 3, make it a rational starting point for medicinal chemistry programs seeking to explore hydrophobic interactions within a target binding site . It can serve as a core scaffold for generating compound libraries where increased membrane permeability is desired, while its ester group provides a synthetic handle for further diversification to amides, acids, or alcohols .

Chemical Biology: Ester-Based Probe Synthesis

The ethyl ester functionality allows for facile conversion to the corresponding carboxylic acid (CAS 1105039-93-7) for bioconjugation or to amides for probe diversification . The 4-methoxybenzyl group may also serve as a removable protecting group or a moiety for structure-activity relationship (SAR) exploration. Researchers can leverage this compound to synthesize focused libraries for target identification or mechanistic studies .

Organic Synthesis: Heterocyclic Intermediate

As a polyfunctional heterocyclic building block, this compound is used as an intermediate in the synthesis of more complex molecules . Its differentiated physicochemical properties compared to simpler pyrazoles, particularly its increased lipophilicity and structural complexity, make it a valuable starting material for constructing molecules with specific physicochemical profiles for agrochemical or materials science applications .

Application
Selection Property
Validation Focus
Hydrophobic scaffold design
Increased lipophilicity
Membrane permeability assays
Ester-to-acid/amide probe synthesis
Ethyl ester handle
Conversion efficiency and bioconjugation
Heterocyclic intermediate
Polyfunctional pyrazole core
Physicochemical profile screening

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